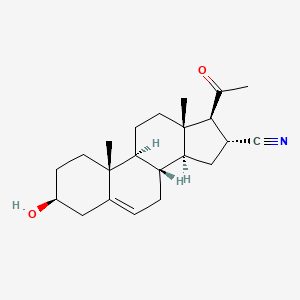

孕烯醇酮腈

科学研究应用

孕烯醇酮 16α-碳腈具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

Pregnenolone Carbonitrile is involved in inducing the synthesis of a unique cytochrome P450 peptide in hepatic microsomes of male rats . It interacts with the pregnane X receptor (PXR), a nuclear receptor that is an important component of the body’s adaptive defense mechanism against toxic substances .

Cellular Effects

Pregnenolone Carbonitrile has been found to inhibit the trans-differentiation of hepatic stellate cells and the extent of fibrosis caused by carbon tetrachloride treatment in vivo . In vitro, it directly inhibited hepatic stellate cell trans-differentiation to a pro-fibrogenic phenotype .

Molecular Mechanism

Pregnenolone Carbonitrile exerts its effects through both PXR-dependent and PXR-independent mechanisms . It acts independently of the PXR in hepatic stellate cells, suggesting a PXR-independent antifibrogenic effect of Pregnenolone Carbonitrile through a direct interaction with hepatic stellate cells .

Temporal Effects in Laboratory Settings

The effects of Pregnenolone Carbonitrile on liver fibrogenesis were examined in rats chronically treated with carbon tetrachloride . Pregnenolone Carbonitrile did not inhibit the hepatotoxicity of carbon tetrachloride, but it significantly inhibited the extent of fibrosis caused by carbon tetrachloride treatment .

Metabolic Pathways

Pregnenolone Carbonitrile has been shown to mediate induction of hepatic cytochrome P450 3A, organic anion transporting peptide-2, and cholesterol 7α-hydroxylase, regulating both xenobiotic and bile acid homeostasis .

准备方法

孕烯醇酮 16α-碳腈是通过一系列化学反应从孕烯醇酮合成而来这可以通过多种有机反应来实现,包括腈的形成和随后的官能团转化 . 工业生产方法通常涉及优化这些反应以获得更高的产率和纯度 .

化学反应分析

孕烯醇酮 16α-碳腈会经历几种类型的化学反应,包括:

氧化: 这种反应会导致形成各种氧化的衍生物。

还原: 还原反应可以改变分子中存在的碳腈基团或其他官能团。

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及用于取代反应的各种亲核试剂 . 生成的主要产物取决于所用反应的具体条件和试剂。

相似化合物的比较

孕烯醇酮 16α-碳腈因其在 16α 位的特定结构修饰而独一无二,赋予其独特的生物活性。类似的化合物包括:

孕烯醇酮: 没有碳腈基团的母体化合物。

米非司酮: 另一种具有不同结构特征的抗糖皮质激素。

酮康唑: 一种抗真菌剂,也作为类固醇生成抑制剂。

地塞米松: 一种具有强效抗炎作用的糖皮质激素.

属性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-13(24)20-14(12-23)10-19-17-5-4-15-11-16(25)6-8-21(15,2)18(17)7-9-22(19,20)3/h4,14,16-20,25H,5-11H2,1-3H3/t14-,16-,17+,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHRRMYCDQLJF-ZDNYCOCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037262 | |

| Record name | Pregnenolone carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434-54-4 | |

| Record name | Pregnenolone 16α-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9WH84QAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

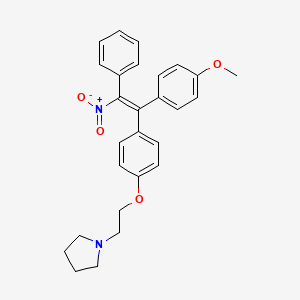

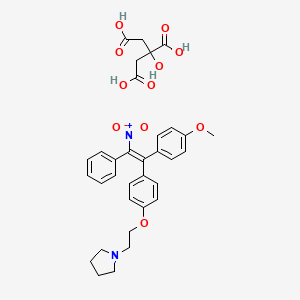

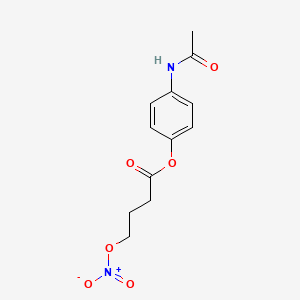

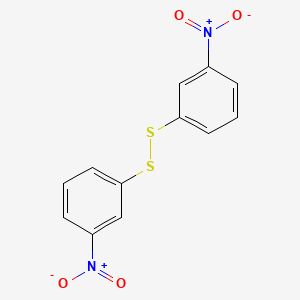

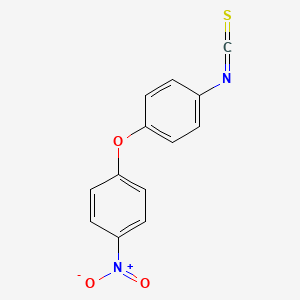

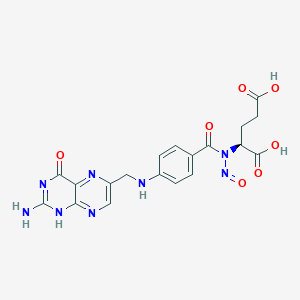

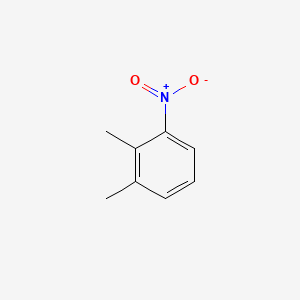

Feasible Synthetic Routes

Q1: How does Pregnenolone Carbonitrile exert its effects on drug metabolism?

A: Pregnenolone Carbonitrile (PCN) is a known inducer of cytochrome P450 (CYP450) enzymes, particularly those belonging to the CYP3A family. [, , ] While the exact mechanism of induction is complex and not fully elucidated, research suggests that PCN likely binds to the Pregnane X Receptor (PXR). [] This interaction subsequently activates PXR, leading to increased transcription of genes encoding CYP450 enzymes, ultimately resulting in enhanced drug metabolism. []

Q2: What is the impact of Pregnenolone Carbonitrile on the pharmacokinetics of other drugs?

A: Due to its ability to induce CYP450 enzymes, particularly CYP3A, PCN can significantly alter the pharmacokinetics of co-administered drugs metabolized by these enzymes. [, , ] For instance, one study demonstrated that PCN pretreatment in rats significantly altered the pharmacokinetic profile of antipyrine, a drug primarily metabolized by CYP450 enzymes. [] Specifically, PCN increased the maximum clearance rate and decreased the half-life of antipyrine. [] Similarly, in mice, PCN pretreatment substantially induced the demethylation of misonidazole, indicative of increased CYP450 activity. []

Q3: Are there specific structural features of Pregnenolone Carbonitrile that contribute to its inducing effects?

A: Research suggests that the structural features of PCN play a crucial role in its ability to induce specific CYP450 enzymes. For example, one study exploring the inductive effects of various erythromycin derivatives found that some displayed potent induction profiles resembling those of PCN, particularly regarding the induction of a specific CYP450 enzyme. [] This finding highlights the importance of specific structural motifs in mediating interactions with nuclear receptors like PXR and ultimately influencing the induction of specific CYP450 isoforms. [, ]

Q4: What are the potential implications of Pregnenolone Carbonitrile's effects on drug metabolism for drug development and clinical practice?

A: Understanding the inductive effects of PCN is crucial for both drug development and clinical practice. For drug development, it emphasizes the need to investigate potential drug-drug interactions with compounds like PCN, especially for drugs metabolized by CYP450 enzymes. [, , ] In clinical settings, physicians should be aware of the potential for altered drug responses when co-administering medications with PCN, potentially requiring dosage adjustments or close monitoring of patients for efficacy and adverse effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)

![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)

![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)

![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)